N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

Catalog No.
S12636452
CAS No.
M.F
C20H23N5O3S
M. Wt
413.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(1-methyl-2,4...

Product Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

IUPAC Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide

Molecular Formula

C20H23N5O3S

Molecular Weight

413.5 g/mol

InChI

InChI=1S/C20H23N5O3S/c1-24-19(28)25(17(27)20(24)10-6-3-7-11-20)13-15(26)21-18-23-22-16(29-18)12-14-8-4-2-5-9-14/h2,4-5,8-9H,3,6-7,10-13H2,1H3,(H,21,23,26)

InChI Key

TZEFMUPESZSIPF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=O)C12CCCCC2)CC(=O)NC3=NN=C(S3)CC4=CC=CC=C4

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. Its structure includes a thiadiazole ring and a spirocyclic moiety, which contributes to its potential biological activity and chemical reactivity. The compound's molecular formula is C17H19N5O2SC_{17}H_{19}N_{5}O_{2}S, with a molecular weight of approximately 383.5 g/mol. This unique configuration makes it an intriguing subject for research in medicinal chemistry and pharmacology.

Due to its functional groups. Key reactions may include:

  • Nucleophilic substitutions: The acetamide group can undergo nucleophilic attack, allowing for the introduction of various substituents.
  • Cyclization reactions: The presence of the thiadiazole ring facilitates cyclization with other reactive species, potentially forming more complex structures.
  • Oxidation and reduction: The carbonyl groups may be involved in redox reactions, which can modify the compound's properties and activities.

Research indicates that N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide exhibits significant biological activities. Preliminary studies suggest:

  • Antimicrobial properties: The compound shows promise as an antimicrobial agent against various bacterial strains.
  • Anticancer potential: Its unique structure may allow it to interact with biological targets involved in cancer progression, warranting further investigation into its efficacy as an anticancer drug.

The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide typically involves several steps:

  • Formation of the thiadiazole ring: This is often achieved by reacting benzyl-substituted hydrazine with carbon disulfide and an oxidizing agent.
  • Synthesis of the spirocyclic component: A precursor containing a diazaspiro structure is synthesized through cyclization reactions involving suitable carbonyl compounds.
  • Final coupling reaction: The thiadiazole and spirocyclic components are coupled through amide bond formation to yield the final product.

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide has potential applications in various fields:

  • Pharmaceutical development: Its biological activities make it a candidate for developing new antimicrobial or anticancer therapies.
  • Chemical synthesis: As a building block in organic synthesis, it may facilitate the creation of more complex heterocyclic compounds.

Interaction studies are crucial for understanding how N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide interacts with biological targets. These studies may include:

  • Binding affinity assays: Determining how well the compound binds to specific enzymes or receptors.
  • Mechanistic studies: Investigating how the compound influences biochemical pathways and cellular processes.

Several compounds share structural similarities with N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide:

Compound NameStructure FeaturesUnique Aspects
N-(5-dehydroabietyl-1,3,4-thiadiazol-2-yl)-benzenesulfonamidesContains a thiadiazole ringDifferent functional groups
1,3,4-Thiadiazole-2-aminesSimpler thiadiazole structureLacks spirocyclic complexity
5-Benzyl-N-(phenyl)-1,3,4-thiadiazolSimilar thiadiazole coreDifferent substitution patterns

Uniqueness

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide stands out due to its fused ring system combining both thiadiazole and spirocyclic structures. This dual functionality enhances its reactivity and potential bioactivity compared to simpler analogs.

XLogP3

2.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

413.15216079 g/mol

Monoisotopic Mass

413.15216079 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-09-2024

Explore Compound Types